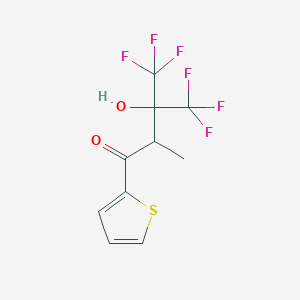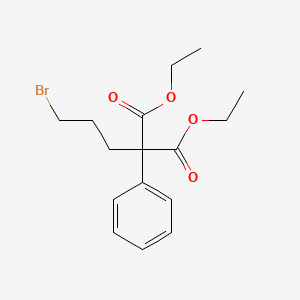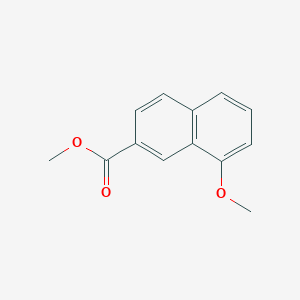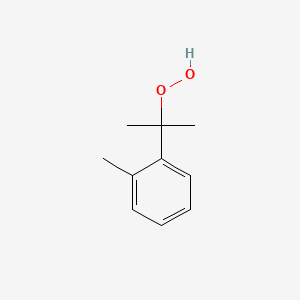
Hydroperoxide, 1-methyl-1-(methylphenyl)ethyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroperoxide, 1-methyl-1-(methylphenyl)ethyl, also known as cumene hydroperoxide, is an organic peroxide with the molecular formula C10H14O2. It is a colorless to pale yellow liquid that is used as an intermediate in the production of various chemicals. This compound is known for its role in the industrial synthesis of phenol and acetone through the cumene process.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydroperoxide, 1-methyl-1-(methylphenyl)ethyl, is typically synthesized through the oxidation of cumene (isopropylbenzene) with oxygen. The reaction is carried out under controlled conditions to ensure the formation of the hydroperoxide without further oxidation to other products. The reaction can be represented as follows:
C6H5CH(CH3)2+O2→C6H5C(CH3)2OOH
Industrial Production Methods
In industrial settings, the production of this compound, involves the use of air or oxygen to oxidize cumene in the presence of a catalyst. The process is typically carried out in large reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Hydroperoxide, 1-methyl-1-(methylphenyl)ethyl, undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form phenol and acetone.
Reduction: It can be reduced to cumyl alcohol.
Decomposition: It can decompose to form radicals, which can initiate polymerization reactions.
Common Reagents and Conditions
Oxidation: The oxidation of this compound, to phenol and acetone is typically carried out using acid catalysts.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Decomposition: Decomposition can be induced by heat or light, leading to the formation of free radicals.
Major Products
Phenol: A major product formed from the oxidation of this compound.
Acetone: Another major product formed alongside phenol.
Cumyl Alcohol: Formed through the reduction of the hydroperoxide.
Wissenschaftliche Forschungsanwendungen
Hydroperoxide, 1-methyl-1-(methylphenyl)ethyl, has several applications in scientific research:
Chemistry: It is used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: It is studied for its role in oxidative stress and its effects on biological systems.
Medicine: Research is conducted on its potential use in drug synthesis and its effects on cellular processes.
Industry: It is a key intermediate in the production of phenol and acetone, which are important industrial chemicals.
Wirkmechanismus
The mechanism of action of hydroperoxide, 1-methyl-1-(methylphenyl)ethyl, involves the formation of free radicals upon decomposition. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved include:
Radical Formation: The hydroperoxide decomposes to form cumyl radicals.
Oxidation Pathways: These radicals can oxidize other molecules, leading to the formation of phenol and acetone.
Vergleich Mit ähnlichen Verbindungen
Hydroperoxide, 1-methyl-1-(methylphenyl)ethyl, can be compared with other similar compounds such as:
Hydroperoxide, 1-methyl-1-phenylethyl: Similar in structure but lacks the methyl group on the phenyl ring.
Hydroperoxide, 1-methylpentyl: Different in structure but also an organic peroxide.
Hydroperoxide, 1-methyl-1-(3-methylphenyl)ethyl: Similar in structure but with the methyl group in a different position on the phenyl ring.
The uniqueness of this compound, lies in its specific structure, which influences its reactivity and the types of reactions it undergoes.
Eigenschaften
CAS-Nummer |
26444-17-7 |
|---|---|
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
1-(2-hydroperoxypropan-2-yl)-2-methylbenzene |
InChI |
InChI=1S/C10H14O2/c1-8-6-4-5-7-9(8)10(2,3)12-11/h4-7,11H,1-3H3 |
InChI-Schlüssel |
PMHODFQTVFDQPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(C)(C)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


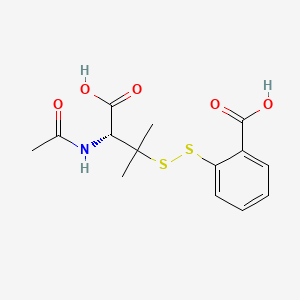
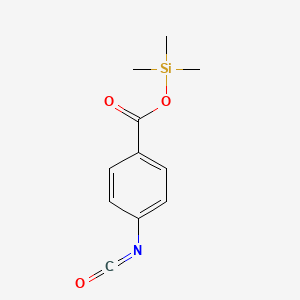
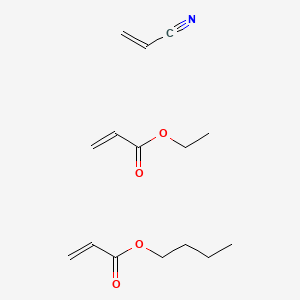

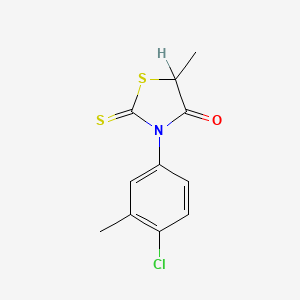

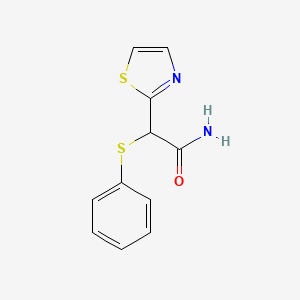
![2-[[4-[(E)-2-(2-amino-4-oxo-3H-pteridin-6-yl)ethenyl]benzoyl]amino]pentanedioic acid](/img/structure/B14688925.png)
